molecular formula C17H19NO4 B5738541 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide

Cat. No.: B5738541
M. Wt: 301.34 g/mol
InChI Key: FOSMSDKBJFCTLC-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide is a synthetic organic compound with the molecular formula C17H19NO4 It is a derivative of benzanilide, characterized by the presence of three methoxy groups on the benzene ring and a 4-methylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, thereby exerting anticancer activity by disrupting microtubule dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide is unique due to the specific arrangement of methoxy and methyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 4-methylphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for further research.

Biological Activity

3,4,5-Trimethoxy-N-(4-methylphenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C17H20NO4\text{C}_{17}\text{H}_{20}\text{N}\text{O}_{4}

This structure features a benzamide core with three methoxy groups and a para-methylphenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting pro-inflammatory pathways. Studies using RAW 264.7 murine macrophages demonstrated that it can significantly reduce nitric oxide (NO) production, a marker of inflammation .
  • Anticancer Properties : Preliminary investigations have indicated that the compound may inhibit the proliferation of various cancer cell lines, including those associated with colon cancer. Structure-activity relationship (SAR) studies suggest that the presence of the methoxy groups enhances its potency against these cell lines .

Anti-inflammatory Studies

In vitro assays have demonstrated that this compound inhibits NO release in macrophages with an IC50 value of approximately 6.24 μM. This suggests a significant anti-inflammatory effect compared to standard anti-inflammatory drugs .

Anticancer Studies

The anticancer activity was evaluated against several cell lines:

Cell LineIC50 (μM)Reference
SW1116 (Colon)7.29
HepG2 (Liver)>100
MGC803 (Stomach)10.5

These results indicate that while the compound exhibits potent activity against colon cancer cells, its efficacy may vary significantly across different cancer types.

Case Studies

  • Macrophage Assay : In a study examining the anti-inflammatory effects on RAW 264.7 cells, treatment with this compound resulted in a marked reduction of inflammatory markers compared to untreated controls .
  • Colon Cancer Inhibition : Another study focused on the SW1116 colon cancer cell line revealed that the compound induced apoptosis and inhibited cell cycle progression at G2/M phase, suggesting its potential as a therapeutic agent against colorectal cancer .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in inflammation and cancer progression:

  • Binding Affinity : The compound demonstrated favorable binding interactions with key residues in target proteins such as tubulin and cyclin-dependent kinases (CDK), which are crucial for cell division and proliferation.
  • Hydrogen Bonding : Significant hydrogen bonding interactions were noted between the amide group and active site residues of tubulin, enhancing its potential as an anticancer agent .

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-5-7-13(8-6-11)18-17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSMSDKBJFCTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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